molecular formula C15H22OS B312814 1-[4-(Hexylsulfanyl)phenyl]-1-propanone

1-[4-(Hexylsulfanyl)phenyl]-1-propanone

Cat. No.: B312814
M. Wt: 250.4 g/mol
InChI Key: GECLFLBOJBHIRO-UHFFFAOYSA-N
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Description

1-[4-(Hexylsulfanyl)phenyl]-1-propanone is a thioether-substituted propiophenone derivative characterized by a hexylsulfanyl (-S-C₆H₁₃) group at the para position of the phenyl ring. Structurally, it belongs to the class of aromatic ketones with alkylsulfanyl substituents. The hexyl chain increases lipophilicity compared to shorter-chain derivatives, influencing solubility, reactivity, and physical properties.

Properties

Molecular Formula

C15H22OS

Molecular Weight

250.4 g/mol

IUPAC Name

1-(4-hexylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C15H22OS/c1-3-5-6-7-12-17-14-10-8-13(9-11-14)15(16)4-2/h8-11H,3-7,12H2,1-2H3

InChI Key

GECLFLBOJBHIRO-UHFFFAOYSA-N

SMILES

CCCCCCSC1=CC=C(C=C1)C(=O)CC

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key structural analogs include:

  • Alkylsulfanyl derivatives : Varying alkyl chain lengths (methyl, butyl, hexyl).
  • Sulfonyl derivatives: Oxidized thioethers (e.g., 1-[4-(Butylsulfonyl)phenyl]-1-propanone, CAS 69566-98-9) .
  • Non-sulfur substituents: Alkyl (e.g., 4'-(tert-butyl)propiophenone, CAS 71209-71-7) or oxygen-containing groups (e.g., trimethylsilyloxy in CAS 33342-89-1) .
Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Properties (Inferred/Reported)
1-[4-(Methylthio)phenyl]-1-propanone -SCH₃ C₁₀H₁₂OS 180.27 Mp: 61°C; Bp: 184°C (20 Torr)
1-[4-(Butylthio)phenyl]-1-propanone -SC₄H₉ C₁₃H₁₈OS 230.34 No direct physical data
1-[4-(Hexylsulfanyl)phenyl]-1-propanone -SC₆H₁₃ C₁₅H₂₂OS 266.40 Est. lower mp; higher lipophilicity
1-[4-(Butylsulfonyl)phenyl]-1-propanone -SO₂C₄H₉ C₁₃H₁₈O₃S 254.34 Higher polarity due to sulfonyl group
4'-(tert-Butyl)propiophenone -C(C)(C)C C₁₃H₁₈O 190.28 Branched alkyl; steric hindrance

Physicochemical Properties

  • Melting and Boiling Points :
    • Methylthio derivative (61°C mp) suggests that longer chains (hexyl) may reduce crystallinity, lowering the mp .
    • Boiling points correlate with molecular weight; hexylsulfanyl variants likely exhibit higher boiling points than methyl/butyl analogs.
  • Density and Solubility :
    • Methylthio compound density: 1.08 g/cm³ . Hexylsulfanyl analogs are expected to be less dense due to increased alkyl content.
    • Lipophilicity (logP): Hexyl chain enhances hydrophobicity, reducing water solubility but improving organic solvent compatibility.

Spectroscopic and Analytical Data

  • 1H-NMR : Methylthio derivatives show characteristic δ ~2.5 ppm for -SCH₃ protons . Hexylsulfanyl analogs would display upfield-shifted alkyl protons (δ 0.8–1.5 ppm).
  • HRMS : Methylthio compound (C₁₀H₁₂OS): [M+H]⁺ = 181.0684 . Hexylsulfanyl variant (C₁₅H₂₂OS) would show [M+H]⁺ ~267.1415.

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